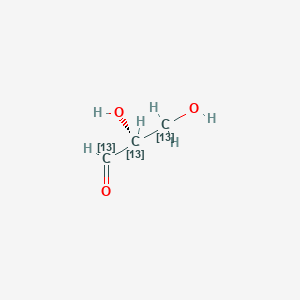

D-Glyceraldehyde-1,2,3-13C3

Beschreibung

BenchChem offers high-quality D-Glyceraldehyde-1,2,3-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glyceraldehyde-1,2,3-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,3-dihydroxy(1,2,3-13C3)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-NOJZMAGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13CH]=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.056 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of D-Glyceraldehyde-1,2,3-¹³C₃: An In-Depth Technical Guide

Foreword: The Significance of Isotopically Labeled Glyceraldehyde

In the landscape of modern biomedical research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying metabolite fluxes, and serving as internal standards for mass spectrometry-based analyses.[1][2] D-glyceraldehyde, the simplest aldose, occupies a central role in carbohydrate metabolism. Its uniformly ¹³C-labeled isotopologue, D-glyceraldehyde-1,2,3-¹³C₃, offers researchers the ability to trace the fate of the entire three-carbon backbone through complex biological systems with high precision.[1] This guide provides a comprehensive, technically-grounded protocol for the synthesis of D-glyceraldehyde-1,2,3-¹³C₃, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are rooted in established chemical principles and are designed to be both reliable and reproducible.

Strategic Approach to the Synthesis of D-Glyceraldehyde-1,2,3-¹³C₃

The synthesis of D-glyceraldehyde-1,2,3-¹³C₃ necessitates a strategic approach that ensures the stereochemical integrity of the final product while efficiently incorporating the ¹³C labels at all three carbon positions. A common and robust strategy for synthesizing chiral molecules is to start from a readily available, inexpensive chiral precursor, a methodology often referred to as the "chiral pool" approach. In this context, D-mannitol serves as an excellent starting material for the synthesis of D-glyceraldehyde.[3]

The core of our synthetic strategy involves the following key transformations:

-

Protection of the Hydroxyl Groups: D-mannitol, a C6 sugar alcohol, possesses multiple hydroxyl groups. To selectively cleave the central C3-C4 bond, the hydroxyl groups at the C1, C2, C5, and C6 positions must first be protected. This is typically achieved by forming acetals, such as isopropylidene or cyclohexylidene ketals.

-

Oxidative Cleavage: With the terminal hydroxyl groups protected, the vicinal diol at C3 and C4 is exposed and can be selectively cleaved using a strong oxidizing agent like sodium periodate (NaIO₄). This cleavage results in the formation of two molecules of the desired protected D-glyceraldehyde.

-

Deprotection: The final step involves the removal of the protecting groups to yield the free D-glyceraldehyde.

This approach is advantageous because it preserves the stereochemistry at C2 of the resulting D-glyceraldehyde, which is derived from C2 and C5 of the parent D-mannitol. By starting with uniformly labeled D-mannitol-1,2,3,4,5,6-¹³C₆, the resulting D-glyceraldehyde will inherently be labeled at all three carbon positions.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from D-mannitol-1,2,3,4,5,6-¹³C₆ to D-glyceraldehyde-1,2,3-¹³C₃.

Caption: Synthetic pathway for D-glyceraldehyde-1,2,3-¹³C₃.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of unlabeled 2,3-O-isopropylidene-D-glyceraldehyde from D-mannitol.[3][4] Researchers should exercise appropriate safety precautions when handling all chemicals.

Part 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆

Rationale: The protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals is a crucial step to ensure the selective cleavage of the central C3-C4 bond. Stannous chloride is an effective catalyst for this acetalization reaction.

Materials:

-

D-mannitol-1,2,3,4,5,6-¹³C₆

-

1,2-Dimethoxyethane (anhydrous)

-

2,2-Dimethoxypropane

-

Stannous chloride (SnCl₂)

-

Pyridine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-mannitol-1,2,3,4,5,6-¹³C₆ (1.0 eq) in anhydrous 1,2-dimethoxyethane.

-

Add 2,2-dimethoxypropane (2.4 eq) to the suspension.

-

Add a catalytic amount of stannous chloride (approx. 0.001 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of D-mannitol.

-

Once the solution becomes clear, continue to reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the reaction mixture and quench the catalyst by adding a few drops of pyridine.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆. This product is often used in the next step without further purification.

Part 2: Oxidative Cleavage to 2,3-O-isopropylidene-D-glyceraldehyde-1,2,3-¹³C₃

Rationale: Sodium periodate is a mild and selective oxidizing agent for the cleavage of vicinal diols. The reaction is typically carried out in a biphasic system to facilitate product extraction.

Materials:

-

Crude 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆

-

Sodium periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆ in dichloromethane.

-

In a separate flask, dissolve sodium periodate (2.1 eq) in water.

-

Combine the two solutions in a reaction vessel and stir vigorously at room temperature. The reaction is an exothermic process and may require cooling to maintain a temperature of 20-25°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-O-isopropylidene-D-glyceraldehyde-1,2,3-¹³C₃.

Part 3: Deprotection to D-Glyceraldehyde-1,2,3-¹³C₃

Rationale: Acid-catalyzed hydrolysis is a standard method for the removal of acetal protecting groups. Careful control of the reaction conditions is necessary to avoid side reactions.

Materials:

-

Crude 2,3-O-isopropylidene-D-glyceraldehyde-1,2,3-¹³C₃

-

Dilute aqueous acid (e.g., 1M HCl or Dowex 50 resin)

-

Ethyl acetate

Procedure:

-

Dissolve the crude 2,3-O-isopropylidene-D-glyceraldehyde-1,2,3-¹³C₃ in a suitable solvent such as a mixture of ethyl acetate and water.

-

Add the dilute aqueous acid or acidic resin and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate) if a liquid acid was used, or filter off the acidic resin.

-

Extract the aqueous layer with ethyl acetate to remove any remaining protected starting material or byproducts.

-

The aqueous layer containing the D-glyceraldehyde-1,2,3-¹³C₃ can be concentrated under reduced pressure. The final product is typically obtained as a syrup.

Quantitative Data Summary

The following table provides expected yields for the synthesis of the unlabeled analogue. Similar yields can be anticipated for the ¹³C-labeled synthesis, although careful handling is paramount to minimize loss of the expensive labeled material.

| Step | Product | Typical Yield |

| Protection | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 50-60% |

| Oxidative Cleavage & Deprotection (from D-mannitol) | D-glyceraldehyde | ~50% (overall) |

Causality in Experimental Choices

-

Choice of Protecting Group: Isopropylidene and cyclohexylidene groups are commonly used because they are relatively easy to install and remove under mild acidic conditions.[5] They also confer good solubility of the protected intermediates in organic solvents.

-

Oxidizing Agent: Sodium periodate is preferred over other oxidizing agents like lead tetraacetate due to its lower toxicity and easier workup.[6]

-

Solvent System: The use of a biphasic system (e.g., dichloromethane/water) for the oxidative cleavage allows for the separation of the organic product from the inorganic periodate salts, simplifying the purification process.[3]

Self-Validating System and Quality Control

The integrity of the final product, D-glyceraldehyde-1,2,3-¹³C₃, must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the incorporation of the ¹³C labels at all three carbon positions. The spectrum will show characteristic shifts for each carbon, and the absence of signals at the natural abundance chemical shifts for unlabeled glyceraldehyde will confirm high isotopic enrichment. ¹H NMR can be used to confirm the overall structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the labeled product, providing a precise measure of isotopic incorporation.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to verify the enantiomeric purity of the D-glyceraldehyde.

Conclusion

The synthesis of D-glyceraldehyde-1,2,3-¹³C₃ via the oxidative cleavage of protected D-mannitol-1,2,3,4,5,6-¹³C₆ is a robust and reliable method. This guide provides a detailed and scientifically-grounded framework for its successful preparation. The availability of this valuable isotopically labeled metabolite will undoubtedly facilitate further advancements in our understanding of metabolism and disease.

References

-

Dondoni, A., & Marra, A. (2012). Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide Using 2-(Trimethylsilyl)thiazole. Organic Syntheses, 89, 323-333. [Link]

-

Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. [Link]

-

Schmid, C. R., & Bryant, J. D. (1995). 2,3-O-ISOPROPYLIDENE-D-GLYCERALDEHYDE. Organic Syntheses, 72, 6. [Link]

-

García, J. F., Altea-Manzano, P., Pranzini, E., & Fendt, S.-M. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo. Trends in Biochemical Sciences, 45(3), 185–201. [Link]

-

Gawronski, J., & Wascinska, N. (2004). The Wittig Reaction of 2,3-O-Isopropylidene-d-glyceraldehyde. A Review. Current Organic Chemistry, 8(8), 685–696. [Link]

-

Wikipedia. (2023). Glyceraldehyde. In Wikipedia. [Link]

-

Fan, J., Dai, W., & Li, X. (2021). 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas. The Plant Cell, 33(9), 3046–3065. [Link]

-

Gholap, A. R., et al. (2012). Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents. Indian Journal of Applied Research, 3(4), 213-215. [Link]

-

American Chemical Society. (2023, September 18). D-Glyceraldehyde. American Chemical Society. [Link]

-

Zhang, J., et al. (2017). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 114(25), E5024–E5032. [Link]

-

Sullivan, L. B., et al. (2015). Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation. Nature Cell Biology, 17(4), 533–542. [Link]

-

ResearchGate. (2008). Crude D‐(+)‐Glyceraldehyde Obtained from D‐Mannitol‐Diacetonide by Oxidative Cleavage with Sodium Periodate: Its Reactions with Nucleophilic Species. [Link]

-

Frontiers in Chemistry. (2019). Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Technical Guide & SDS: D-Glyceraldehyde-1,2,3-13C3

Optimized for Metabolic Flux Analysis & NMR Standards

Part 1: Compound Profile & Isotopic Identity

D-Glyceraldehyde-1,2,3-13C3 is not merely a chemical reagent; it is a high-fidelity molecular probe. Unlike standard reagents, its value lies in the isotopic integrity of its carbon backbone. This guide treats the compound as a critical data asset , prioritizing stability and experimental precision alongside personnel safety.

Chemical Identification

| Parameter | Technical Specification |

| Compound Name | D-Glyceraldehyde-1,2,3-13C3 |

| Synonyms | (2R)-2,3-Dihydroxypropanal-1,2,3-13C3; D-Glycerose-13C3 |

| CAS Number (Labeled) | 478529-54-3 (Generic labeled); Refer to specific vendor CoA |

| CAS Number (Unlabeled) | 453-17-8 (D-isomer); 56-82-6 (DL-racemic) |

| Molecular Formula | (¹³C)₃H₆O₃ |

| Molecular Weight | 93.06 g/mol (vs. 90.08 g/mol unlabeled) |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Chemical Purity | ≥95% (typically supplied as aqueous solution or dimer) |

Structural Dynamics (The "Hidden" Variable)

Researchers often overlook that D-Glyceraldehyde is kinetically unstable in its monomeric form.

-

Solid State: It exists predominantly as a dimer (2,5-dihydroxy-1,4-dioxane-2,5-dimethanol) to stabilize the reactive aldehyde group.

-

Aqueous State: Upon dissolution, the dimer slowly hydrolyzes back to the monomer and its hydrate. Critical Note: Immediate use of freshly dissolved solid may yield inconsistent molar concentrations until equilibrium is reached.

Part 2: Hazard Identification & Risk Management

While D-Glyceraldehyde is generally classified as non-hazardous to humans under GHS standards, it presents significant "stability hazards" that can ruin experimental data.

GHS Classification (Personnel Safety)

Based on OSHA HCS (29 CFR 1910.1200) and EU CLP.

-

Signal Word: Warning (Precautionary)

-

Hazard Statements:

-

Precautionary Statements:

Asset Risk Profile (Compound Integrity)

The primary "danger" is the degradation of the isotopic label or chemical structure before data acquisition.

| Risk Factor | Mechanism of Failure | Mitigation Protocol |

| Dimerization | Reversible formation of cyclic hemiacetals alters effective concentration. | Allow aqueous stocks to equilibrate; store frozen. |

| Base-Catalyzed Polymerization | At pH > 8, aldehydes undergo aldol condensation (browning). | Maintain pH 5.0–7.0. Avoid alkaline buffers. |

| Hygroscopicity | Absorbs atmospheric water, skewing gravimetric mass. | Equilibrate to RT in desiccator before weighing. |

| Isotopic Dilution | Contamination with natural abundance carbon sources. | Use dedicated glassware; avoid plasticizers. |

Part 3: Handling & Storage Protocols

Storage Architecture

-

Long-Term: -20°C (Desiccated). Stable for >2 years.

-

Working Solution: 4°C for <1 week.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers as aldehydes can leach plasticizers.

Workflow: From Solid Dimer to Active Monomer

The following diagram illustrates the critical "activation" step required to convert the stable storage form (dimer) into the metabolically active form (monomer).

Figure 1: Critical handling workflow. Note that step 5 (Activation) is required to hydrolyze the stable dimer into the reactive monomer used by enzymes.

Part 4: Application in Metabolic Flux Analysis (MFA)

D-Glyceraldehyde-1,2,3-13C3 is a "entry-point" tracer. Unlike Glucose-13C6 which enters at the very top of glycolysis, Glyceraldehyde enters at the triose stage, bypassing the regulatory hexokinase/PFK steps.

Metabolic Fate & Tracing Logic

When exogenous D-Glyceraldehyde-1,2,3-13C3 is administered to cell cultures:

-

Entry: It crosses the membrane (often via passive diffusion or aquaglyceroporins).

-

Phosphorylation: Converted to Glyceraldehyde-3-Phosphate (G3P) by Triokinase (or Glycerol Kinase promiscuity).

-

Flux Branching:

-

Glycolysis: Proceeds to Pyruvate (generating [1,2,3-13C3] Pyruvate).

-

Gluconeogenesis: Reverses to Fructose-1,6-bisphosphate (scrambling labels).

-

Pathway Visualization

Figure 2: Metabolic fate of D-Glyceraldehyde-1,2,3-13C3. The tracer bypasses upper glycolysis, directly feeding the triose pool.

Part 5: Emergency & First Aid (SDS Core)

Despite the focus on technical application, standard safety protocols apply.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 min. Remove contact lenses.[1][2] | Aldehydes are irritants; prevent corneal damage. |

| Skin Contact | Wash with soap and water.[1] | Prevent dermatitis or sensitization. |

| Ingestion | Drink 2 glasses of water. Consult physician. | Low acute toxicity, but high doses may cause gastric upset. |

| Spill Cleanup | Absorb with inert material (vermiculite). | Prevent dust formation; protect local drains. |

References

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet: D-Glyceraldehyde (Unlabeled/Labeled). Retrieved from

-

Cambridge Isotope Laboratories. (2023). Product Specification: D-Glyceraldehyde (1,2,3-13C3).[3][4][5][6] Retrieved from

-

PubChem. (2024).[6] D-Glyceraldehyde-1,2,3-13C3 Compound Summary. National Library of Medicine. Retrieved from

-

Cayman Chemical. (2020).[7] D-Glyceraldehyde Safety Data Sheet. Retrieved from

-

Metasci. (2024). Safety Data Sheet: D-(+)-Glyceraldehyde. Retrieved from

-

Wikipedia. (2024). Glyceraldehyde: Chemical Structure and Properties. Retrieved from

Sources

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. DL-GLYCERALDEHYDE | Eurisotop [eurisotop.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. D-[1,2,3-13C3]glyceraldehyde | C3H6O3 | CID 118855906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Probing the Pentose Phosphate Pathway using ¹³C-Glyceraldehyde-based Metabolic Flux Analysis

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial component of central carbon metabolism, responsible for producing NADPH for reductive biosynthesis and redox defense, as well as generating precursors for nucleotide synthesis.[1] Quantifying the metabolic flux through the PPP, particularly distinguishing between its oxidative and non-oxidative branches, presents a significant analytical challenge.[1] This application note details a robust methodology employing [U-¹³C₃]glyceraldehyde as an isotopic tracer in combination with mass spectrometry-based ¹³C-Metabolic Flux Analysis (¹³C-MFA). We outline the unique advantages of this tracer, provide a detailed, field-proven protocol for its application in cultured mammalian cells, and describe the principles of data acquisition and analysis. This approach offers researchers a powerful tool to gain precise, quantitative insights into PPP dynamics, which is invaluable for studies in cancer metabolism, neurodegenerative diseases, and drug development.

Principle of the Method

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique for quantitatively determining the rates (fluxes) of metabolic reactions in vivo.[2] The method involves introducing a substrate enriched with the stable isotope ¹³C into a biological system.[3] As the cells metabolize this tracer, the ¹³C atoms are incorporated into the carbon backbones of various downstream metabolites. By measuring the specific patterns of ¹³C labeling—known as mass isotopomer distributions (MIDs)—in these metabolites using mass spectrometry (MS), it is possible to infer the relative activities of the metabolic pathways that produced them.[4][5][6][7]

Why Use ¹³C-Glyceraldehyde?

While ¹³C-glucose is a common tracer for studying central carbon metabolism, [U-¹³C₃]glyceraldehyde offers a distinct advantage for specifically interrogating the non-oxidative branch of the PPP.

-

Metabolic Entry Point: Exogenous glyceraldehyde is readily taken up by cells and phosphorylated by a triose kinase to form glyceraldehyde-3-phosphate (G3P).[8] G3P is a pivotal intermediate that sits at the crossroads of lower glycolysis and the non-oxidative PPP.

-

Bypassing the Oxidative PPP: Unlike glucose, which enters the PPP via glucose-6-phosphate (G6P) in the oxidative branch, [U-¹³C₃]G3P directly fuels the reversible transketolase (TKT) and transaldolase (TAL) reactions of the non-oxidative PPP.

-

Deconvoluting Fluxes: By tracing the scrambling of the three labeled carbons from [U-¹³C₃]G3P into pentose phosphates (e.g., ribose-5-phosphate, R5P) and other sugar phosphates, the activity of the non-oxidative PPP can be more directly and precisely quantified. This helps to resolve the complex, bidirectional, and recycling fluxes that can confound analyses using tracers that primarily enter the oxidative branch.[9][10]

The diagram below illustrates how ¹³C from [U-¹³C₃]glyceraldehyde is incorporated into the non-oxidative PPP.

Caption: Metabolic fate of [U-¹³C₃]glyceraldehyde in central carbon metabolism.

Experimental Workflow Overview

The successful execution of a ¹³C-MFA experiment requires careful planning and execution across several stages. The general workflow is depicted below. Each stage is critical for generating high-quality, reproducible data.

Caption: High-level workflow for ¹³C-MFA experiments.

Materials and Reagents

-

Isotopic Tracer: [U-¹³C₃]Glyceraldehyde (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Cell Culture:

-

Adherent mammalian cell line of interest (e.g., HEK293, A549)

-

Appropriate base medium (e.g., DMEM, RPMI-1640), glucose and pyruvate-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture plastics and equipment

-

-

Metabolite Extraction:

-

Methanol (LC-MS Grade), pre-chilled to -80°C

-

Chloroform (HPLC Grade), pre-chilled to -20°C

-

Water (LC-MS Grade)

-

Cell scrapers

-

-

Sample Preparation (Derivatization for GC-MS):

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS)

-

SpeedVac or nitrogen evaporator

-

Heating block or oven

-

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler vials with inserts

-

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Causality: The goal is to replace the unlabeled carbon sources with the ¹³C-labeled tracer and allow the cells to reach an isotopic steady state, where the labeling patterns of intracellular metabolites become stable.[11] Using dialyzed serum is critical to remove unlabeled small molecules that would dilute the tracer.[12]

-

Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture in standard growth medium. Allow cells to adhere and grow for 24-48 hours.

-

Media Preparation: Prepare the labeling medium. For example, to DMEM (glucose and pyruvate-free), add 10% dFBS, 10 mM unlabeled glucose, and 5 mM [U-¹³C₃]glyceraldehyde. Note: The concentrations should be optimized for your specific cell line and experimental goals.

-

Labeling Initiation: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS to remove residual medium.

-

Add Labeling Medium: Immediately add the pre-warmed ¹³C-labeling medium to the cells. Return the plates to the incubator (37°C, 5% CO₂).

-

Incubation: Incubate for a sufficient duration to approach isotopic steady state. This is typically at least 8-24 hours for mammalian cells, but should be determined empirically.

Protocol 2: Metabolite Extraction

Causality: This step is designed to instantly halt all enzymatic activity (quenching) and efficiently extract the polar metabolites into a solvent phase, separating them from proteins and lipids.[13][14] Performing these steps rapidly and on ice is crucial to prevent metabolic changes post-harvesting.

-

Quenching: Remove plates from the incubator one at a time. Immediately aspirate the labeling medium. Place the plate on a bed of dry ice.

-

Solvent Addition: Add 1 mL of ice-cold (-80°C) 80% methanol / 20% water solution to the plate.

-

Cell Scraping: Immediately use a cell scraper to detach the cells into the methanol solution.[13] Work quickly to keep the sample frozen.

-

Collection: Pipette the resulting cell slurry into a pre-chilled microcentrifuge tube.

-

Phase Separation: Add 500 µL of chloroform to the tube. Vortex vigorously for 30 seconds. Add 300 µL of LC-MS grade water. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge at >13,000 rpm for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous/polar phase (containing sugar phosphates), a lower organic/non-polar phase, and a protein pellet at the interface.

-

Isolate Polar Metabolites: Carefully collect the upper aqueous phase (~600 µL) into a new microcentrifuge tube, being careful not to disturb the protein interface. This fraction contains your PPP intermediates.

Protocol 3: Sample Preparation for GC-MS Analysis

Causality: PPP intermediates like sugar phosphates are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[15][16] A two-step derivatization process is required: methoximation protects carbonyl groups, and silylation replaces active hydrogens with bulky, non-polar TBDMS groups, rendering the molecules volatile and thermally stable.[16][17]

-

Drying: Dry the collected polar metabolite extract completely using a SpeedVac or a gentle stream of nitrogen.

-

Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried extract. Vortex and incubate at 37°C for 90 minutes.

-

Silylation: Add 30 µL of MTBSTFA + 1% TBDMCS. Vortex and incubate at 60°C for 60 minutes.

-

Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Data Acquisition and Analysis

Data Acquisition via GC-MS

Analysis is performed using a GC-MS system, which separates the derivatized metabolites and detects the mass-to-charge ratio (m/z) of the resulting fragments.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[5][18]

-

Injection: 1 µL of the derivatized sample is injected.

-

Separation: A standard non-polar GC column (e.g., DB-5ms) is used to separate metabolites based on their boiling points and chemical properties.

-

Ionization: Electron Ionization (EI) is typically used.

-

Detection: The mass spectrometer is operated in either full scan mode (to identify metabolites) or Selected Ion Monitoring (SIM) mode (for targeted quantification) to measure the abundance of specific ion fragments. The key is to monitor fragments that contain the entire carbon backbone of the metabolite of interest (e.g., R5P) to determine the distribution of mass isotopomers (M+0, M+1, M+2, etc.).

Data Analysis and Interpretation

-

Mass Isotopomer Distribution (MID): For each metabolite, the raw ion chromatogram data is processed to obtain the relative abundance of each mass isotopomer. For example, for R5P derived from [U-¹³C₃]glyceraldehyde, we would expect to see isotopomers containing +2, +3, and +5 ¹³C atoms, reflecting the different ways the labeled G3P was incorporated.

-

Correction: The raw MIDs are corrected for the natural abundance of ¹³C and other isotopes.

-

Flux Calculation: The corrected MIDs are then input into specialized software packages (e.g., INCA, 13CFLUX2, METRAN).[2][19][20] These tools use computational models of metabolic networks to solve for the set of fluxes that best explains the experimentally measured labeling patterns.[9][10]

Example Data Presentation

The following table shows hypothetical MID data for Ribose-5-Phosphate (R5P) under control and drug-treated conditions, illustrating how a change in PPP flux can be detected.

| Mass Isotopomer | Description | Control Condition (%) | Drug-Treated (%) | Interpretation |

| M+0 | Unlabeled R5P | 5 | 4 | Background from unlabeled sources. |

| M+1 | 1 ¹³C atom | 2 | 2 | Natural abundance. |

| M+2 | 2 ¹³C atoms | 15 | 25 | Indicates increased TKT activity. |

| M+3 | 3 ¹³C atoms | 48 | 38 | Primary contribution from labeled G3P. |

| M+4 | 4 ¹³C atoms | 5 | 5 | Minor scrambling pathways. |

| M+5 | 5 ¹³C atoms | 25 | 26 | Indicates TKT/TAL cycling. |

In this hypothetical example, the increase in the M+2 fraction and decrease in the M+3 fraction upon drug treatment could suggest an increased reliance on the non-oxidative PPP to generate pentoses from glycolytic intermediates.

Conclusion

The use of [U-¹³C₃]glyceraldehyde as a tracer for ¹³C-MFA provides a highly specific and quantitative method for dissecting the fluxes through the non-oxidative Pentose Phosphate Pathway. This approach overcomes many of the ambiguities associated with traditional glucose tracers, offering a clearer window into the complex carbon rearrangements that characterize this pathway. The protocols and principles outlined in this note provide a robust framework for researchers in academia and industry to investigate PPP metabolism in diverse biological contexts, ultimately enabling a deeper understanding of cellular physiology in health and disease.

References

-

13C-MFA. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved February 3, 2026, from [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. Retrieved February 3, 2026, from [Link]

-

Weitzel, M., Nöh, K., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

-

Singh, V., & Chandel, N. S. (2013). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Journal of Visualized Experiments, (80), e50780. [Link]

-

Soong, J. L., et al. (2013). Design and Operation of a Continuous 13C and 15N Labeling Chamber. Journal of Visualized Experiments, (79), e51117. [Link]

-

Fan, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969420. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. AIChE Annual Meeting, Conference Proceedings. [Link]

-

MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved February 3, 2026, from [Link]

-

Gebril, H. M., et al. (2016). 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Cerebral Blood Flow & Metabolism, 36(6), 1087-1101. [Link]

-

Jekabsons, M. B., & Gebril, H. M. (2017). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Metabolites, 7(4), 53. [Link]

-

Lisec, J., et al. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Metabolites, 11(12), 844. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(5), 555-567. [Link]

-

Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

-

Vadia, S., et al. (2018). Comprehensive analysis of central carbon metabolism illuminates connections between nutrient availability, growth rate, and cell morphology in Escherichia coli. PLoS Genetics, 14(2), e1007205. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature Protocols, 7(3), 508-520. [Link]

-

Niedenführ, S., et al. (2009). A Comprehensive Method for the Quantification of the Non-Oxidative Pentose Phosphate Pathway Intermediates in Saccharomyces Cerevisiae by GC-IDMS. Analytical Biochemistry, 393(1), 71-78. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 1. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Retrieved February 3, 2026, from [Link]

-

Taylor & Francis. (n.d.). Glyceraldehyde 3-phosphate – Knowledge and References. Retrieved February 3, 2026, from [Link]

-

Zwingmann, C., & Leibfritz, D. (2003). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro studies of cell metabolism. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1445. [Link]

-

Gessler, A., et al. (2017). Carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenase introduces a 13C signal in plant glucose. The Plant Journal, 92(4), 677-691. [Link]

-

Teng, Q., et al. (2018). Metabolite extraction from adherently growing mammalian cells for metabolomics studies: Optimization of harvesting and extraction protocols. Metabolites, 8(4), 75. [Link]

-

MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved February 3, 2026, from [Link]

-

Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2736-2742. [Link]

Sources

- 1. proceedings.aiche.org [proceedings.aiche.org]

- 2. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]

- 15. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research | MDPI [mdpi.com]

- 16. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 17. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for D-Glyceraldehyde-1,2,3-¹³C₃ as an Enzymatic Substrate

Introduction: The Significance of Tracing Carbon's Path

In the intricate network of cellular metabolism, small molecules are the currency of life, transformed by enzymes through a series of reactions to build, energize, and signal. D-glyceraldehyde, the simplest of the aldose sugars, is a cornerstone of central carbon metabolism, playing a pivotal role in glycolysis and the pentose phosphate pathway.[1] Understanding the flux of this three-carbon unit—how it is processed by enzymes and which metabolic routes it takes—is fundamental to deciphering cellular physiology in both health and disease.

The advent of stable isotope labeling has revolutionized our ability to track the fate of molecules in complex biological systems.[2] D-glyceraldehyde-1,2,3-¹³C₃ is a non-radioactive, isotopically labeled version of D-glyceraldehyde where all three carbon atoms are the heavier ¹³C isotope. When introduced into a biological system, the ¹³C-labeled backbone can be tracked as it is incorporated into downstream metabolites. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of reaction rates, or fluxes, within a metabolic network.[3][4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging D-glyceraldehyde-1,2,3-¹³C₃ as a substrate to investigate enzyme kinetics, elucidate metabolic pathways, and explore complex cellular processes.

Core Applications of D-Glyceraldehyde-1,2,3-¹³C₃

The utility of a uniformly labeled three-carbon substrate like D-glyceraldehyde-1,2,3-¹³C₃ extends across various research applications:

-

Metabolic Flux Analysis (MFA): Tracing the ¹³C atoms through metabolic pathways provides a quantitative map of cellular metabolism, revealing how different pathways are utilized under specific conditions.[4][5][7] This is invaluable for understanding metabolic reprogramming in diseases like cancer or for optimizing bioproduction in biotechnology.

-

In Vitro Enzyme Kinetics: For enzymes that utilize glyceraldehyde or its phosphorylated form, D-glyceraldehyde-3-phosphate (G3P), the ¹³C₃ label allows for direct and unambiguous tracking of substrate conversion to product. This can be used to determine kinetic parameters and investigate enzyme mechanisms.

-

Substrate Channeling Studies: Investigating the direct transfer of intermediates between sequential enzymes in a metabolic pathway, a phenomenon known as substrate channeling, can be facilitated by tracking the rapid appearance of the ¹³C label in the final product of the coupled reaction.

-

Biosynthetic Pathway Elucidation: The incorporation of the ¹³C₃-glyceraldehyde backbone into various biomolecules can help to uncover novel biosynthetic routes or confirm proposed pathways.[]

Principles of Detection: Mass Spectrometry and NMR

The two primary analytical techniques for detecting the incorporation of ¹³C from labeled substrates into metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

| Technique | Advantages | Disadvantages |

| Mass Spectrometry (MS) | High sensitivity, requires small sample amounts, provides information on mass isotopologue distributions (MIDs). | Positional information of labels can be lost during fragmentation (can be mitigated with MS/MS). |

| NMR Spectroscopy | Provides detailed information on the specific position of ¹³C atoms within a molecule, non-destructive. | Lower sensitivity, requires larger sample amounts, more complex data analysis. |

Application Protocol 1: Tracing Glycolytic and Pentose Phosphate Pathway Flux in Cell Culture

This protocol describes the use of D-glyceraldehyde-1,2,3-¹³C₃ to assess the relative contributions of glycolysis and the pentose phosphate pathway (PPP) in cultured cells.

Objective: To quantify the incorporation of the ¹³C₃-glyceraldehyde backbone into key downstream metabolites.

Experimental Workflow

Caption: Workflow for ¹³C metabolic flux analysis using D-glyceraldehyde-1,2,3-¹³C₃.

Step-by-Step Methodology

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

To initiate labeling, replace the standard medium with a labeling medium containing D-glyceraldehyde-1,2,3-¹³C₃ at a known concentration. The concentration should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a sufficient time to approach isotopic steady state.[10] This time course should be determined empirically, but for glycolytic intermediates, it is often on the order of minutes to hours.[10]

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[11]

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.[11]

-

Collect the cell lysate and separate the polar metabolites from proteins and lipids, for example, by centrifugation.

-

-

Sample Preparation and Analysis:

-

Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.

-

Prepare the sample for analysis. This may involve derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or reconstitution in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analyze the sample to determine the mass isotopologue distribution (MID) of the metabolites of interest (e.g., pyruvate, lactate, citrate, ribose-5-phosphate).

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

The resulting MIDs reveal how the ¹³C₃ backbone of glyceraldehyde has been catabolized. For example, direct conversion through the lower part of glycolysis will result in pyruvate or lactate with three ¹³C atoms (M+3). Entry into the PPP will lead to different labeling patterns in intermediates like ribose-5-phosphate.

-

Use computational models to estimate metabolic fluxes from the MIDs.[5]

-

Application Protocol 2: In Vitro Assay of Fructose-1,6-bisphosphate Aldolase

This protocol details an in vitro assay to monitor the aldolase-catalyzed condensation of D-glyceraldehyde-1,2,3-¹³C₃ and dihydroxyacetone phosphate (DHAP) to form fructose-1,6-bisphosphate (FBP).

Objective: To quantify the activity of aldolase by measuring the formation of ¹³C₃-labeled FBP.

Enzymatic Reaction and Labeling

Caption: Aldolase-catalyzed reaction with ¹³C-labeled glyceraldehyde.

Step-by-Step Methodology

-

Reaction Setup:

-

Prepare a reaction buffer suitable for aldolase (e.g., Tris-HCl buffer at a physiological pH).

-

In a microcentrifuge tube, combine the reaction buffer, a known concentration of DHAP, and the purified aldolase enzyme.

-

Initiate the reaction by adding D-glyceraldehyde-1,2,3-¹³C₃ to a final desired concentration.

-

-

Time Course and Quenching:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a strong acid (e.g., perchloric acid) or a cold organic solvent like methanol.

-

-

Sample Preparation and Analysis:

-

Neutralize the quenched samples if an acid was used.

-

Centrifuge the samples to pellet the precipitated enzyme.

-

Analyze the supernatant by LC-MS to quantify the amount of ¹³C₃-labeled FBP (M+3 isotopologue).

-

-

Data Analysis:

-

Generate a standard curve for FBP to quantify its concentration from the MS signal.

-

Plot the concentration of ¹³C₃-FBP formed over time to determine the initial reaction velocity.

-

By varying the substrate concentrations, key kinetic parameters such as Kₘ and Vₘₐₓ can be calculated.

-

Application Protocol 3: Investigating Substrate Channeling between Glycolytic Enzymes

This protocol provides a framework for investigating potential substrate channeling of glyceraldehyde-3-phosphate (G3P) between aldolase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[12]

Objective: To determine if G3P produced by aldolase is directly transferred to GAPDH without equilibrating with the bulk solution.

Conceptual Workflow: Channeling vs. Diffusion

Caption: Comparison of substrate channeling and bulk diffusion pathways.

Experimental Approach

This experiment relies on the principle of an "isotope dilution trap."

-

Reaction Setup:

-

Prepare a coupled enzyme assay containing aldolase, GAPDH, NAD⁺, and arsenate (to make the GAPDH reaction irreversible).

-

The initial substrate for aldolase will be fructose-1,6-bisphosphate (FBP). To trace the reaction, a ¹³C-labeled substrate is needed. While the topic is D-glyceraldehyde-1,2,3-¹³C₃, for this specific coupled reaction, one would typically start with uniformly labeled ¹³C-FBP, which then gets cleaved by aldolase into ¹³C₃-DHAP and ¹³C₃-G3P.

-

Crucially, a large excess of unlabeled G3P is added to the reaction mixture. This unlabeled G3P acts as a "trap."

-

-

Hypothesis and Interpretation:

-

If there is no substrate channeling: The ¹³C₃-G3P produced by aldolase will be released into the bulk solution and mix with the large pool of unlabeled G3P. Therefore, GAPDH will predominantly use the unlabeled G3P, and the final product, 1-arseno-3-phosphoglycerate, will have very little ¹³C label.

-

If substrate channeling occurs: The ¹³C₃-G3P will be directly transferred from the active site of aldolase to the active site of GAPDH. It will not mix with the unlabeled G3P trap. Consequently, the final product will be significantly enriched with ¹³C.

-

-

Methodology:

-

Run the coupled enzyme reaction under two conditions: (a) with the unlabeled G3P trap and (b) without the trap (as a control).

-

Quench the reactions at an early time point.

-

Analyze the product (1-arseno-3-phosphoglycerate or its stable derivative) by LC-MS to determine the extent of ¹³C incorporation.

-

-

Data Analysis:

-

Compare the amount of ¹³C-labeled product formed in the presence and absence of the unlabeled G3P trap.

-

A high retention of the ¹³C label in the product in the presence of the trap is strong evidence for substrate channeling.

-

Conclusion

D-glyceraldehyde-1,2,3-¹³C₃ is a versatile and powerful tool for the modern life scientist. Its application in metabolic flux analysis, detailed enzyme kinetic studies, and the investigation of higher-order enzyme organization provides unparalleled insights into the workings of cellular metabolism. The protocols outlined in this guide serve as a starting point for researchers to design and implement robust experiments that can answer fundamental questions in biology and drive innovation in drug development.

References

-

American Chemical Society. (2023, September 18). D-Glyceraldehyde. Retrieved from [Link]

-

Opella, S. J., et al. (n.d.). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health. Retrieved from [Link]

-

Yuan, J., et al. (2017). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PMC - NIH. Retrieved from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Retrieved from [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with ¹³C-Labeling Experiments. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

-

Kunjapur, A. (2020, April 9). 11 Intro to ¹³C MFA | ¹³C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]

-

Liu, X., et al. (2020). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC - NIH. Retrieved from [Link]

-

Geller, A. M., & NIM, T. (2001). Brownian dynamics simulations of aldolase binding glyceraldehyde 3-phosphate dehydrogenase and the possibility of substrate channeling. PMC - NIH. Retrieved from [Link]

-

Guan, X., et al. (2018). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. PubMed Central. Retrieved from [Link]

-

Lorkiewicz, P. K., et al. (2019). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a specific substrate of yeast metacaspase [Request PDF]. Retrieved from [Link]

- Jones, J. R., et al. (Eds.). (2004). Synthesis and Applications of Isotopically Labelled Compounds. Google Books.

-

CSIR NET LIFE SCIENCE COACHING. (n.d.). Best Isotope for Metabolic Labeling of Glyceraldehyde-3-Phosphate Dehydrogenase. Retrieved from [Link]

-

Singh, S., et al. (2012). Binding of Aldolase and Glyceraldehyde-3-Phosphate Dehydrogenase to the Cytoplasmic Tails of Plasmodium falciparum Merozoite Duffy Binding-Like and Reticulocyte Homology Ligands. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). On the interaction of substrate analogues with non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase from celery leaves. Retrieved from [Link]

-

MDPI. (2015). ¹³C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Glyceraldehyde: Structure, Uses & 3 Phosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Glyceraldehyde 3-phosphate dehydrogenase. Retrieved from [Link]

-

HyTest Ltd. (n.d.). GAPDH (Glyceraldehyde-3-phosphate dehydrogenase). Retrieved from [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 9. D-Glyceraldehyde-1,2,3-13C3 | 478529-54-3 | Benchchem [benchchem.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Brownian dynamics simulations of aldolase binding glyceraldehyde 3-phosphate dehydrogenase and the possibility of substrate channeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision 13C-Metabolic Flux Analysis (13C-MFA)

From Tracer Selection to Kinetic Modeling

Abstract

Static metabolomics provides a snapshot of cellular inventory, but it fails to reveal the traffic patterns of metabolism. High concentrations of a metabolite may indicate a bottleneck (low flux) rather than high activity. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for determining metabolic rates (fluxes) in living systems.[1][2][3][4] This guide outlines a rigorous experimental design framework, moving beyond simple "tracing" to quantitative flux modeling.[4] It details the selection of isotopic tracers, the critical physics of quenching, and the logic of mass isotopomer distribution (MID) analysis.

Part 1: Strategic Tracer Selection

The choice of tracer determines the resolution of your metabolic map. A common error is using [U-13C]Glucose for everything. While useful for total labeling, it fails to resolve specific pathway splits (e.g., Glycolysis vs. Pentose Phosphate Pathway).

The Tracer Decision Matrix

Use the following logic to select the optimal tracer for your specific biological question.

Figure 1: Decision tree for selecting stable isotope tracers based on the metabolic pathway of interest.

Tracer Specification Table

| Tracer | Target Pathway | Mechanistic Insight |

| [U-13C6]Glucose | Central Carbon Metabolism | Tracks all carbon atoms. Good for total biosynthesis rates but poor for resolving the Glycolysis/PPP split ratio [1]. |

| [1,2-13C2]Glucose | Glycolysis vs. PPP | The Gold Standard for Flux. If processed via Glycolysis, M+2 pyruvate is formed. If processed via oxidative PPP, C1 is lost as CO2, yielding M+1 pyruvate. This distinct mass shift quantifies the split [2]. |

| [U-13C5]Glutamine | TCA Cycle & Anaplerosis | Enters TCA as |

| [1-13C]Glucose | Warburg Effect | Historically used to measure PPP flux, but [1,2-13C] provides better resolution for downstream TCA isotopomers. |

Part 2: Experimental Architecture & Protocol

The validity of MFA relies on two states: Metabolic Steady State and Isotopic Steady State .

-

Metabolic Steady State: The concentration of metabolites is constant (e.g., cells in exponential growth).[5]

-

Isotopic Steady State: The enrichment (ratio of labeled/unlabeled) is constant.[5][6]

Protocol: The "Quench-and-Extract" Workflow

Critical Constraint: Metabolic turnover rates for intermediates like ATP or FBP are in the order of seconds. A slow quench invalidates the data.

Step 1: Pre-Experiment Optimization

-

Media Formulation: Use dialyzed FBS (to remove unlabeled glucose/glutamine) or chemically defined media.

-

Seeding: Seed cells such that they are at 60-70% confluence (exponential phase) at the time of extraction.

-

Duration: Determine time to Isotopic Steady State.

-

Glycolysis intermediates: < 10 minutes.

-

TCA intermediates: 1–4 hours.

-

Amino Acids/Lipids: 12–24 hours.

-

Step 2: The Pulse (Labeling)

-

Warm the 13C-labeled media to 37°C.

-

Rapidly aspirate the unlabeled media.

-

Add the 13C-labeled media immediately. Record

precisely.-

Note: Do not wash cells with PBS between switch; this causes "metabolic shock" and transient starvation.

-

Step 3: The Quench (The Critical Step)

Method:Cold Methanol/Acetonitrile Extraction (Preferred over perchloric acid for MS compatibility).

-

Place the culture plate on a bed of dry ice or ice-water slurry to cool immediately.

-

Aspirate labeled media completely (within < 5 seconds).

-

IMMEDIATELY add -80°C Extraction Solvent (40:40:20 Methanol:Acetonitrile:Water).

-

Incubate at -80°C for 1 hour (or -20°C for 2 hours) to ensure complete lysis.

Step 4: Extraction & Phase Separation[10]

-

Scrape cells (if adherent) while keeping the plate on dry ice.

-

Transfer suspension to a cold Eppendorf tube.

-

Centrifuge at 16,000 x g for 10 min at 4°C .

-

Transfer the supernatant (containing metabolites) to a glass vial for LC-MS.

-

(Optional) Dry down under nitrogen flow and reconstitute in water for higher concentration.

Figure 2: Workflow for adherent cell culture 13C-MFA. The transition from Media Switch to Quench is the most time-sensitive step.

Part 3: Data Interpretation (Mass Isotopomer Distribution)

Raw MS data provides the Mass Isotopomer Distribution (MID) vector (

- : Unlabeled metabolite.[11]

-

: Metabolite with

Self-Validating the Data

Before modeling flux, check these internal controls:

-

Natural Abundance Correction: Ensure your software (e.g., IsoCor, El-Maven) corrects for the natural 1.1% presence of 13C in the "unlabeled" pool.

-

Enrichment Saturation: In a steady-state experiment, the precursor (e.g., intracellular pyruvate) must approach the enrichment level of the substrate (e.g., extracellular glucose) adjusted for dilution. If intracellular glucose is only 50% labeled but media is 100%, you have significant contamination or gluconeogenesis.

Modeling Flux

To move from MID to Flux (moles/cell/hour), you must use computational modeling (e.g., 13CFLUX2, INCA).

-

The Logic: The model iterates flux values until the simulated MIDs match the experimental MIDs [5].

-

Redundancy: High-quality MFA requires "over-determined" systems—measuring more isotopomers than there are unknown fluxes to ensure statistical confidence.

References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

-

DeBerardinis, R. J., et al. (2007). Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. PNAS. Link

-

Lu, W., et al. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry. Link

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][2][4][11][12][13][14] Nature Protocols. Link

Sources

- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. chromtech.com [chromtech.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: D-Glyceraldehyde-1,2,3-13C3 Optimization

The following technical guide serves as a centralized support resource for optimizing D-glyceraldehyde-1,2,3-13C3 in experimental workflows. This content is structured for high-level application scientists and researchers.

Senior Application Scientist Desk Subject: Concentration Optimization for Hyperpolarization (DNP) and Metabolic Flux Analysis (MFA)

Executive Summary

D-Glyceraldehyde-1,2,3-13C3 is a versatile but chemically labile triose. Its optimization requires a strict bifurcation of strategy based on application:

-

Hyperpolarized MRI (DNP): Requires maximal concentration (>2 M) to achieve sufficient Signal-to-Noise Ratio (SNR) and efficient glass formation.[1]

-

Metabolic Flux Analysis (MFA): Requires minimal concentration (<1 mM) to avoid cytotoxicity and non-physiological perturbation of glycolysis.[1]

The following modules detail the protocols, chemical equilibria, and troubleshooting steps required to handle this compound effectively.

Module 1: Chemical Stability & The Equilibrium Trap

Context: Unlike pyruvate or lactate, D-glyceraldehyde does not exist as a simple monomer in solution. It exists in a dynamic equilibrium between a free aldehyde, a geminal diol (hydrate), and a hemiacetal dimer.[1] Understanding this is critical for interpreting NMR spectra and calculating true concentration.[1]

The Equilibrium Diagram

The following diagram illustrates the species present in your sample tube.

Caption: In aqueous buffers, the metabolically active free aldehyde is a minor species. High concentrations favor dimerization.

Key Technical Insight

-

The "Syrup" State: Commercial 13C-glyceraldehyde often arrives as a syrup or semi-solid. This is primarily the dimeric form .

-

The "Active" State: Only the monomeric free aldehyde can enter glycolysis via Triose Kinase or interact with GAPDH.

-

NMR Consequence: You will see distinct peaks for the hydrate and the free aldehyde.[2] Do not mistake the hydrate peaks for impurities.[1]

Module 2: Hyperpolarization (DNP) Optimization

Goal: Maximize solid-state polarization and liquid-state T1.

The "Gold Standard" DNP Protocol

For Dissolution-DNP, you must create an amorphous glass at 1.4 K. Crystalline samples do not polarize efficiently.

| Parameter | Recommended Value | Technical Rationale |

| Target Concentration | 2.0 M – 4.0 M | High density of 13C spins facilitates spin diffusion. Lower concentrations yield poor SNR.[1] |

| Radical | OX063 Trityl (15 mM) | Standard for polarizing carbonyl/carboxyl carbons.[1] |

| Glassing Agent | Self-glassing or Glycerol | At >3M, glyceraldehyde often forms a glass on its own.[1] If crystallization occurs, add glycerol (10-20% v/v).[1] |

| Gadolinium | 1-2 mM Gd3+ | Shortens T1_electronic to speed up polarization buildup (optional but recommended).[1] |

| Dissolution Buffer | 40 mM HEPES/EDTA | Neutral pH (7.0-7.[1]4) is critical. Extremes accelerate T1 relaxation.[1] |

Critical Workflow: The "Pre-Dissolution" Step

Because the starting material is likely dimeric, the dissolution process must ensure rapid hydrolysis to the monomer.

-

Preparation: Mix 13C-glyceraldehyde with the radical. If the mixture is too viscous, gently warm (40°C) to homogenize. Do not overheat (risk of caramelization/degradation).[1]

-

Freezing: Rapidly freeze in liquid nitrogen to ensure glass formation (opaque/white = bad; transparent/glassy = good).[1]

-

Dissolution: Use a superheated solvent (~180°C at 10 bar) to burst the sample.[1] The thermal shock aids in breaking the dimer > monomer equilibrium.

Module 3: Metabolic Flux Analysis (MFA) & Cell Culture

Goal: Trace glycolytic flux without perturbing cellular homeostasis.

Cytotoxicity Warning

Do NOT use DNP concentrations for cell culture. Research indicates that Glyceraldehyde is cytotoxic at concentrations >1.5 mM due to the formation of Toxic Advanced Glycation End-products (TAGE) and induction of oxidative stress.[1]

Recommended MFA Protocol

| Parameter | Specification | Notes |

| Working Concentration | 0.5 mM – 1.0 mM | Sufficient for 13C detection; below the cytotoxicity threshold (IC50 ~1.5-2.0 mM).[1] |

| Isotopomer | [U-13C3] | Universally labeled is preferred to track carbon scrambling between PPP and Glycolysis.[1] |

| Media Formulation | Glucose-Free / Low-Glucose | If studying glyceraldehyde entry, remove competing glucose or reduce it to prevent dilution of the label. |

| Incubation Time | 1 - 6 Hours | Glyceraldehyde is metabolized rapidly.[1] Long incubations (>24h) may lead to significant AGE accumulation.[1] |

Troubleshooting & FAQ

Q1: My NMR spectrum shows multiple sets of peaks. Is my compound impure?

Answer: Likely not.[1] You are observing the hydration equilibrium .

-

Aldehyde Signal: ~9.6 ppm (Doublet, small integral).[1]

-

Hydrate Signal: ~4.9 ppm (Doublet, large integral).[1]

-

Ratio: In D2O at 25°C, the Hydrate:Aldehyde ratio is approximately 29:1 .

-

Action: Integrate both sets. If the sum matches your expected concentration, the sample is pure.

Q2: The DNP polarization level is low (<5%). What went wrong?

Answer: Check the glass quality .[1]

-

Issue: Glyceraldehyde can crystallize if the concentration is too low or cooling is too slow.[1] Crystalline samples destroy the DNP effect (poor radical distribution).[1]

-

Fix: Add 15-20% v/v Glycerol or DMSO to the prep. Ensure the sample freezes instantly upon insertion into the polarizer.

Q3: Cells are dying during the MFA experiment.

Answer: You likely exceeded the cytotoxicity threshold .

-

Mechanism: Glyceraldehyde is a reactive electrophile.[1] At >2 mM, it crosslinks proteins (AGEs) and depletes cellular glutathione.[1]

-

Fix: Reduce concentration to 0.5 mM. If signal is too low, increase the sensitivity of your detector (e.g., use a cryoprobe NMR or MS-based detection) rather than increasing substrate concentration.

Q4: Can I store the dissolved 13C-glyceraldehyde solution?

Answer: No.

-

Issue: In solution, glyceraldehyde slowly isomerizes to dihydroxyacetone (via Lobry de Bruyn–Van Ekenstein transformation) and polymerizes.[1]

-

Protocol: Prepare solutions fresh immediately before use.

References

-

Hyperpolarized 13C Imaging & DNP Fundamentals

-

Glyceraldehyde Cytotoxicity & TAGE

-

Chemical Equilibrium & NMR Characteriz

-

MFA Applic

- Source: BenchChem Applic

-

Title: D-[3-13C]Glyceraldehyde for Quantitative Metabolic Flux Analysis[1]

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Data for 13C Labeled Metabolites

Welcome to the technical support center for 13C-labeled metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope tracing to unravel metabolic pathways. As your dedicated application scientist, I've structured this guide to move from foundational checks to complex data interpretation issues, providing not just steps, but the scientific reasoning behind them. Our goal is to empower you to diagnose and resolve issues confidently, ensuring the integrity and accuracy of your valuable data.

Section 1: The Pre-Analysis Checklist: Foundational Issues & Common Pitfalls

Before a sample ever reaches the mass spectrometer, several factors can compromise the quality of your 13C labeling data. This section addresses the most common issues that arise during the experimental setup and sample preparation phases.

Q1: I'm seeing very low or no 13C incorporation in my target metabolites. What should I check first?

This is one of the most frequent challenges and often points to issues upstream of the mass spectrometer. Low incorporation means the 13C tracer is not being effectively utilized by the cells.

Causality: Incomplete labeling can stem from biological factors, such as slow metabolic activity or large pre-existing unlabeled pools of the metabolite, or from experimental design flaws, like insufficient incubation time with the tracer.[1][2] The expectation is that with time, there will be an overall increase in the total 13C labeling of metabolic intermediates until a plateau is reached.[2]

Troubleshooting Protocol:

-

Verify Cell Health and Proliferation: Ensure your cells are healthy and actively dividing. Stressed or senescent cells will have altered metabolic rates.

-

Confirm Tracer Purity and Concentration: Double-check the isotopic purity of your 13C-labeled substrate and ensure the final concentration in the media is correct.

-

Optimize Incubation Time: Metabolic pathways operate at different rates. Glycolysis, for instance, labels intermediates within seconds to minutes, while biomass precursors can take hours.[1] Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine when isotopic steady-state is reached for your metabolites of interest.[2]

-

Check for Competing Carbon Sources: Standard media often contain unlabeled glucose, glutamine, and other potential carbon sources that will compete with your 13C tracer, diluting the label. Ensure you are using a custom medium where the 13C tracer is the sole source for that particular nutrient.

-

Assess Metabolite Pool Sizes: Large endogenous pools of a metabolite will take longer to turn over and show significant labeling. Consider if pre-existing stores are diluting your tracer.

Workflow for Diagnosing Low 13C Incorporation

Caption: Decision tree for troubleshooting low 13C incorporation.

Q2: My results are inconsistent between biological replicates. What could be the cause?

High variability between replicates can mask true biological effects and points to a lack of experimental robustness.

Causality: The root cause is often inconsistent sample handling during the critical quenching and extraction steps. Metabolism is rapid, and even a few seconds of delay or temperature fluctuation can alter metabolite profiles. Inconsistent cell numbers between samples is also a major contributor.

Expert Insight: The goal of quenching is to instantly halt all enzymatic activity. An inefficient quenching step is a primary source of variability.

Protocol for Ensuring Replicate Consistency:

-

Accurate Cell Counting: Ensure the same number of cells is seeded and harvested for each replicate.

-

Rapid and Cold Quenching: For adherent cells, quenching metabolism effectively is crucial. Aspirate media and immediately add a cold solvent like liquid nitrogen or a dry ice/methanol slurry to freeze the cells instantly.[3]

-

Standardized Extraction: Use a consistent, ice-cold extraction solvent (e.g., 80:20 methanol:water) and a fixed volume for all samples. Ensure complete cell lysis and scraping to recover all metabolites.

-

Internal Standards: While not a fix for poor sample prep, the use of a 13C-labeled internal standard not expected to be produced endogenously can help monitor for extraction efficiency.[2] However, be cautious as some endogenous pools might interfere with the internal standard.[2]

Section 2: Data Acquisition Troubleshooting

Problems that manifest during the mass spectrometry run can be related to the instrument, the method, or the sample matrix itself.

Q3: I'm seeing poor peak shape (fronting, tailing, or split peaks) for my labeled metabolites. How do I fix this?

Poor chromatography directly impacts the quality of your mass spectra and the accuracy of quantification.

Causality: Peak shape issues can arise from several factors including column degradation, sample overload, or interactions between the analyte and the analytical column.[4][5] For all peaks in a chromatogram showing similar issues, a void in the column or a leak in the system tubing could be the cause.

Troubleshooting Steps:

-

Check for Column Overload: This is a common issue when trying to detect low-abundance labeled species alongside a highly abundant unlabeled (M+0) peak. The M+0 peak may show fronting or tailing. Dilute your sample and re-inject. If the peak shape improves, overload was the issue.

-

Evaluate the Column: If all peaks are showing distortion, the column may be contaminated or have a void at the head.[5]

-

Action: First, try flushing the column with a strong solvent. If that fails, reverse-flush the column (check manufacturer's instructions first).[4] If the problem persists, the column likely needs replacement.

-

-

Rule out System Leaks: A gradual loss of pressure or visible fluid around fittings indicates a leak, which can severely distort peak shapes.[6][7]

-

Sample Matrix Effects: If only specific metabolites have poor peak shape, it could be due to secondary interactions with the column's stationary phase. For basic analytes, peak tailing can be caused by interaction with ionized silanol groups on the column. Adjusting the mobile phase pH can often mitigate this.

Q4: The signal intensity for my labeled isotopologues is very weak, even with good incorporation. What's wrong?

Low signal intensity, or a poor signal-to-noise ratio, can make it impossible to detect and quantify low-abundance isotopologues.

Causality: Weak signal can be due to a dirty ion source, inefficient ionization, ion suppression from the sample matrix, or general instrument contamination.[8][9][10]

Systematic Checks:

-

Clean the Ion Source: The ion source is prone to contamination from sample residues and mobile phase impurities. A weekly cleaning is a good practice to maintain sensitivity.[8]

-

Calibrate the Mass Spectrometer: Regular calibration ensures mass accuracy and optimal performance.[8]

-

Check for Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of your analyte.

-

Test: Prepare two samples: your analyte in a pure solvent and your analyte spiked into an extracted blank matrix. A significant drop in signal in the matrix sample confirms ion suppression.

-

Solution: Improve chromatographic separation to move the analyte away from the interfering compounds. Diluting the sample can also reduce matrix effects.

-

-

Optimize Source Conditions: Ensure source parameters (e.g., gas flows, temperatures, voltages) are optimized for your specific metabolites. Unsuitable LC-MS methods, such as excessively high source temperatures, can cause analyte decomposition and a low signal.[10]

Section 3: Data Analysis & Interpretation Issues

Once you have raw data, the challenge shifts to correctly processing and interpreting the isotopic patterns.

Q5: How do I correctly account for the contribution of naturally occurring isotopes to my mass spectra?

This is a critical step. Every carbon atom in your metabolite has a ~1.1% chance of being a 13C atom naturally.[11] This, along with other naturally abundant isotopes (e.g., 29Si, 34S from derivatizing agents or the molecule itself), creates a background isotopic pattern that must be removed to see the true labeling from your tracer.[12]